molecular formula C17H21N5O2 B2716263 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097868-43-2

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide

Cat. No. B2716263
CAS RN: 2097868-43-2
M. Wt: 327.388
InChI Key: MJKUQHWVSHOXNR-UHFFFAOYSA-N
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Description

The compound “6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, a pyrimidine ring, and a pyrrolidine ring, which are common structures in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involves various chemical reactions and the use of different precursors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various processes, such as ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Chemical Properties

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide is a compound that has been explored in the context of synthesizing novel heterocyclic compounds. For instance, research into the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has showcased the utility of similar compounds in creating tetrahydropyridothienopyrimidine derivatives. These compounds serve as synthons for further chemical modifications and applications in various fields, including medicinal chemistry and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticancer Activity

Another significant area of research involves the exploration of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives for their potential anticancer activity. Starting from basic pyridone compounds, a series of derivatives were synthesized and screened against human cancer cell lines, identifying several compounds with promising anticancer properties (Santhosh kumar et al., 2015).

Antimicrobial and Antifungal Applications

Research has also been directed towards the synthesis of pyrimidine and oxazinone derivatives fused with thiophene rings, utilizing 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. These compounds have been evaluated for their antimicrobial properties, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. This indicates potential applications in developing new antimicrobial agents for treating various infections (Hossan et al., 2012).

properties

IUPAC Name

6-ethoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-24-15-7-6-13(11-20-15)16(23)21-12-14-5-3-10-22(14)17-18-8-4-9-19-17/h4,6-9,11,14H,2-3,5,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKUQHWVSHOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide

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